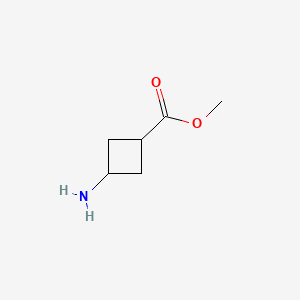

Methyl 3-aminocyclobutanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

methyl 3-aminocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBSFYWZNUKOEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653861 | |

| Record name | Methyl 3-aminocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206970-19-5 | |

| Record name | Methyl 3-aminocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-aminocyclobutanecarboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-aminocyclobutanecarboxylate is a versatile building block in medicinal chemistry, recognized for its utility as a pharmaceutical intermediate and as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral data. The document also explores its emerging role in drug discovery and development, particularly in the context of targeted protein degradation.

Core Properties and Characteristics

This compound is a cyclobutane derivative containing both an amine and a methyl ester functional group. It exists as cis and trans isomers, which can have different biological activities and applications. The hydrochloride salt is a common and stable form of this compound.[2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its hydrochloride salt is presented in Table 1.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference |

| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₂ClNO₂ | [5] |

| Molecular Weight | 129.16 g/mol | 165.62 g/mol | [5] |

| Appearance | - | White to Yellow Solid | [4][6] |

| Storage Temperature | - | Inert atmosphere, 2-8°C | [4][6] |

| Purity (Typical) | - | ≥98% | [3][4] |

Synthesis and Purification

The synthesis of this compound often involves multi-step procedures starting from commercially available cyclobutane precursors. The following sections provide detailed experimental protocols for the synthesis of both cis and trans isomers, as well as purification methods.

Synthesis of cis-Methyl 3-aminocyclobutanecarboxylate Hydrochloride

A common route to the cis isomer involves the esterification of cis-3-aminocyclobutanecarboxylic acid.

Experimental Protocol:

-

Esterification: To a suspension of cis-3-aminocyclobutanecarboxylic acid (1.0 eq) in anhydrous methanol (10 mL per 1 g of acid), add thionyl chloride (2.0 eq) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ether, to yield cis-methyl 3-aminocyclobutanecarboxylate hydrochloride as a white solid.

Synthesis of trans-Methyl 3-aminocyclobutanecarboxylate Hydrochloride

The synthesis of the trans isomer can be achieved through a Mitsunobu reaction from the corresponding cis-hydroxy precursor, followed by removal of protecting groups and esterification.[7]

Experimental Protocol:

-

Mitsunobu Reaction: To a solution of cis-3-(dibenzylamino)cyclobutanol (1.0 eq), triphenylphosphine (1.8 eq), and a carboxylic acid (1.1 eq) in anhydrous tetrahydrofuran (THF), add a condensing agent such as diethyl azodicarboxylate (DEAD) (1.8 eq) dropwise at 0 °C under a nitrogen atmosphere.[7]

-

Hydrolysis: The resulting ester is then hydrolyzed under basic conditions (e.g., sodium hydroxide in aqueous THF) to yield trans-3-(dibenzylamino)cyclobutanol.[7]

-

Deprotection and Esterification: The dibenzyl protecting group is removed by catalytic hydrogenation (e.g., 10% Pd/C in isopropanol).[7] The resulting trans-3-aminocyclobutanol is then esterified using the procedure described for the cis isomer to afford trans-methyl 3-aminocyclobutanecarboxylate hydrochloride.

Purification by Column Chromatography

For higher purity, column chromatography can be employed.

Experimental Protocol:

-

Stationary Phase: Silica gel (60-120 mesh) is used as the stationary phase.

-

Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is a suitable mobile phase. The polarity can be gradually increased to elute the product.

-

Procedure: The crude product is dissolved in a minimum amount of the mobile phase and loaded onto the column. Fractions are collected and analyzed by TLC to identify the pure product. The solvent is then removed under reduced pressure.

Spectral Data Analysis

The following sections provide an analysis of the expected spectral data for this compound based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals for the methoxy group (singlet, ~3.7 ppm), the protons on the cyclobutane ring (multiplets, ~2.0-3.5 ppm), and the amine protons (broad singlet, variable chemical shift). The coupling patterns and chemical shifts of the cyclobutane protons will differ between the cis and trans isomers.

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the ester (~170-175 ppm), the methoxy carbon (~52 ppm), and the carbons of the cyclobutane ring (~20-50 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to display characteristic absorption bands for the following functional groups:

-

N-H stretch: A medium intensity band in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretch: Bands in the region of 2850-3000 cm⁻¹ for the sp³ C-H bonds of the cyclobutane ring and methyl group.

-

C=O stretch: A strong absorption band around 1730-1750 cm⁻¹ for the ester carbonyl group.

-

C-O stretch: A strong band in the 1000-1300 cm⁻¹ region for the ester C-O bond.

-

N-H bend: A medium intensity band around 1590-1650 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum, typically obtained using electrospray ionization (ESI), would be expected to show the molecular ion peak [M+H]⁺ at m/z 130.0868 for the free base. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃).

Applications in Drug Discovery and Development

This compound serves as a valuable building block in the synthesis of more complex pharmaceutical agents. Its rigid cyclobutane scaffold can be used to control the conformation of a molecule, which is crucial for its interaction with biological targets.

Role as a PROTAC Linker

A significant application of this molecule is as a linker in the design of PROTACs.[1][2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[8][9] The linker plays a critical role in the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The cyclobutane core of this compound provides a rigid and defined linker length, which can be crucial for optimizing the efficacy of a PROTAC.

Logical and Experimental Workflows

General Synthesis Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

PROTAC Design and Synthesis Logic

The logical flow for incorporating this compound into a PROTAC is outlined in the following diagram.

Safety and Handling

This compound hydrochloride should be handled with care in a well-ventilated area. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chemical entity with growing importance in the field of drug discovery. Its well-defined structure and versatile reactivity make it an attractive building block for the synthesis of complex molecules, particularly as a rigid linker in the development of PROTACs. This guide provides essential technical information to aid researchers and scientists in the effective utilization of this compound in their research and development endeavors.

References

- 1. tandf.figshare.com [tandf.figshare.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. rsc.org [rsc.org]

- 4. Cis Methyl 3-aMinocyclopentanecarboxylate hydrochloride [myskinrecipes.com]

- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cis/Trans Isomers of Methyl 3-aminocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis, separation, and characterization of the cis and trans stereoisomers of Methyl 3-aminocyclobutanecarboxylate. This compound belongs to the class of cyclobutane β-amino acids, which are crucial building blocks in medicinal chemistry. Their conformationally restricted four-membered ring structure is of significant interest for developing peptidomimetics and other novel therapeutics.[1][2] The hydrochloride salt of this compound has been identified as a useful precursor for synthesizing Acetyl-CoA Carboxylase (ACC) inhibitors and compounds with anti-HBV activity.[3]

Synthetic Pathways

The synthesis of stereochemically pure cyclobutane β-amino acids is challenging. Common strategies often rely on [2+2] cycloaddition reactions or Michael additions to cyclobutene precursors.[1][4] A prevalent strategy for obtaining distinct cis and trans isomers involves the synthesis of one isomer followed by stereochemical inversion of a key intermediate.

A plausible synthetic route begins with a suitable cyclobutanone precursor, which undergoes reductive amination to introduce the amine group. The resulting mixture of isomers can then be separated, or one isomer can be converted to the other. For instance, a stereoinverting Mitsunobu reaction can be employed to convert a cis-alcohol precursor into a trans-ester, which is then hydrolyzed and re-esterified to yield the desired trans-amino ester.[5]

References

An In-depth Technical Guide to the Solubility of Methyl 3-aminocyclobutanecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Methyl 3-aminocyclobutanecarboxylate hydrochloride. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its solubility assessment. This includes a qualitative analysis of its expected solubility based on the general characteristics of amino acid ester hydrochlorides, and detailed experimental protocols for determining both kinetic and thermodynamic solubility. Furthermore, this guide presents visual workflows to aid in the experimental design and execution of these solubility studies.

Introduction to this compound Hydrochloride

This compound hydrochloride is a cyclic amino acid ester derivative. Such compounds are of significant interest in medicinal chemistry and drug development as building blocks for the synthesis of novel pharmaceutical agents. The cyclobutane ring provides a rigid scaffold that can influence the conformational properties of a molecule, potentially leading to improved binding affinity and selectivity for biological targets. The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of amine-containing compounds.[1][2] A thorough understanding of its solubility is critical for its application in drug discovery, from early-stage screening to formulation development.

Qualitative Solubility Profile

Aqueous Solubility: As a hydrochloride salt of a primary amine and a methyl ester, the compound is expected to exhibit moderate to good aqueous solubility. The presence of the charged ammonium group and the polar ester moiety should facilitate interactions with water molecules.[3] The overall solubility will be influenced by the interplay between the polar functional groups and the nonpolar cyclobutane ring. Generally, the salt form of a drug significantly increases its aqueous solubility compared to the free base.[2][4] The pH of the aqueous medium will also play a crucial role; solubility is expected to be higher in acidic to neutral conditions where the amine remains protonated.[5]

Organic Solvent Solubility: The solubility in organic solvents will vary depending on the polarity of the solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated due to the ability of these solvents to form hydrogen bonds with the amino and ester groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected, as these solvents can effectively solvate the cation and anion of the salt.[6] DMSO is a common solvent for preparing stock solutions of drug candidates for high-throughput screening.[7]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the ionic and polar nature of the molecule, which is incompatible with nonpolar environments.[3]

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for this compound hydrochloride in various solvents has not been reported in publicly accessible literature. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method | Reference |

| Water | 25 | Data not available | Data not available | - | - |

| PBS (pH 7.4) | 25 | Data not available | Data not available | - | - |

| Methanol | 25 | Data not available | Data not available | - | - |

| Ethanol | 25 | Data not available | Data not available | - | - |

| DMSO | 25 | Data not available | Data not available | - | - |

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, this section provides detailed methodologies for determining the solubility of this compound hydrochloride. Two primary types of solubility measurements are relevant in drug discovery: kinetic and thermodynamic solubility.[8][9]

Kinetic Solubility Measurement

Kinetic solubility is a high-throughput assessment of the concentration at which a compound, rapidly added from a concentrated DMSO stock solution, starts to precipitate in an aqueous buffer.[7] It is a non-equilibrium measurement that is useful for early-stage drug discovery to quickly rank compounds.[10]

Protocol: Turbidimetric Method

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound hydrochloride in 100% DMSO (e.g., 20 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: In a separate 96-well plate, add a fixed volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Compound Addition: Transfer a small, fixed volume of the DMSO stock solutions to the corresponding wells of the buffer plate. The final DMSO concentration should typically be low (e.g., 1-2%) to minimize its effect on solubility.

-

Incubation and Mixing: The plate is then shaken for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).[10][11]

-

Turbidity Measurement: The turbidity of each well is measured using a nephelometer or a plate reader capable of measuring light scattering.

-

Data Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to a blank control.

Thermodynamic (Equilibrium) Solubility Measurement

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. It is a more time-consuming but accurate measurement, crucial for lead optimization and pre-formulation studies.[8][12] The shake-flask method is the gold standard for determining thermodynamic solubility.[13][14]

Protocol: Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound hydrochloride to a vial. The presence of undissolved solid is essential to ensure saturation.[12]

-

Solvent Addition: Add a known volume of the desired solvent (e.g., water, buffer, or organic solvent) to the vial.

-

Equilibration: Seal the vial and agitate it (e.g., using an orbital shaker or rotator) in a temperature-controlled environment (e.g., 25°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[13][14] The pH of the suspension should be checked at the beginning and end of the experiment.[12]

-

Phase Separation: After equilibration, separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a suitable syringe filter (e.g., 0.22 µm).[13]

-

Quantification: Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Analysis: Analyze the saturated supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.[8][9] This concentration represents the thermodynamic solubility.

Potential Biological Relevance and Signaling Pathways

Cyclic amino acids and their derivatives can play various roles in biological systems. For instance, 1-aminocyclopropane-1-carboxylic acid (ACC) is a well-known intermediate in the biosynthesis of the plant hormone ethylene.[15] While the specific biological role of this compound hydrochloride is not defined, related aminocycloalkane carboxylic acids have been investigated for their effects on amino acid metabolism in the brain.[16] The carboxylate moiety is a key functional group that can participate in various biological interactions and metabolic pathways.[17]

The diagram below illustrates a generalized pathway for the biosynthesis and signaling of ethylene, where a cyclic amino acid (ACC) is a central precursor. This serves as an example of how a structurally related compound is involved in a biological signaling cascade.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions [jstage.jst.go.jp]

- 6. asianpubs.org [asianpubs.org]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. researchgate.net [researchgate.net]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Alpha-aminocyclic and bicyclic alkane carboxylic acids: differential effects on selected amino acids of rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Methyl 3-aminocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to methyl 3-aminocyclobutanecarboxylate, a valuable building block in medicinal chemistry and drug development. The document details various synthetic strategies, starting materials, and experimental protocols, with a focus on providing practical and reproducible methods for laboratory synthesis. Quantitative data is summarized for easy comparison of different approaches.

Introduction

This compound is a key intermediate in the synthesis of a wide range of pharmacologically active compounds. Its rigid cyclobutane scaffold and the presence of both amino and carboxyl functionalities make it an attractive synthon for introducing conformational constraint and diverse chemical handles into drug candidates. This guide explores the primary methods for its preparation, including reductive amination and rearrangement reactions, to provide a thorough resource for researchers in the field.

Synthetic Routes and Starting Materials

The synthesis of this compound can be approached through several strategic pathways. The choice of route often depends on the availability of starting materials, desired stereochemistry, and scalability. The most common strategies are:

-

Reductive Amination of Methyl 3-oxocyclobutanecarboxylate: This is arguably the most direct and widely employed method. The commercially available or readily synthesized methyl 3-oxocyclobutanecarboxylate is reacted with an ammonia source in the presence of a reducing agent.

-

Rearrangement Reactions: Curtius, Hofmann, and Schmidt rearrangements of appropriate cyclobutane precursors offer alternative pathways to introduce the amine functionality. These methods are particularly useful when specific stereoisomers are targeted or when the corresponding oxo-ester is not readily accessible.

A logical workflow for the synthesis starting from commercially available materials is depicted below.

Caption: General synthetic strategies for this compound.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data for the key synthetic transformations discussed in this guide. This allows for a direct comparison of the different methodologies.

| Synthetic Route | Starting Material | Key Reagents | Reaction Time (hours) | Temperature (°C) | Yield (%) |

| Esterification | 3-Oxocyclobutanecarboxylic acid | Methanol, Sulfuric acid | 2-4 | Reflux (65) | >95 |

| Reductive Amination (Sodium Cyanoborohydride) | Methyl 3-oxocyclobutanecarboxylate | Ammonia, Sodium cyanoborohydride, Ammonium acetate | 12-24 | Room Temperature | 60-80 |

| Reductive Amination (Sodium Triacetoxyborohydride) | Methyl 3-oxocyclobutanecarboxylate | Ammonia, Sodium triacetoxyborohydride, Acetic acid | 4-8 | Room Temperature | 70-90 |

| Curtius Rearrangement | 3-(Methoxycarbonyl)cyclobutanecarboxylic acid | Diphenylphosphoryl azide (DPPA), Triethylamine, Benzyl alcohol, then H₂/Pd/C | 24-48 (total) | 80, then RT | 50-70 |

| Hofmann Rearrangement | 3-Carbamoylcyclobutanecarboxylic acid methyl ester | Bromine, Sodium hydroxide, Methanol | 2-4 | 0 to 60 | 40-60 |

| Schmidt Reaction | 3-(Methoxycarbonyl)cyclobutanecarboxylic acid | Sodium azide, Sulfuric acid, Chloroform | 2-5 | 50-60 | 50-65 |

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic steps.

Synthesis of Methyl 3-oxocyclobutanecarboxylate

This protocol describes the esterification of 3-oxocyclobutanecarboxylic acid.

Materials:

-

3-Oxocyclobutanecarboxylic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the mixture to reflux (approximately 65°C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with saturated sodium bicarbonate solution until the pH is ~7-8.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 10 vol).

-

Combine the organic layers, wash with brine (1 x 5 vol), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford methyl 3-oxocyclobutanecarboxylate as a colorless oil. The product is often of sufficient purity to be used in the next step without further purification.

Synthesis of this compound via Reductive Amination

This section details two common procedures for the reductive amination of methyl 3-oxocyclobutanecarboxylate.

4.2.1. Using Sodium Cyanoborohydride

Caption: Reductive amination workflow with Sodium Cyanoborohydride.

Materials:

-

Methyl 3-oxocyclobutanecarboxylate

-

Ammonium acetate (CH₃COONH₄)

-

Ammonia solution (7N in MeOH)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, rotary evaporator.

Procedure:

-

To a solution of methyl 3-oxocyclobutanecarboxylate (1.0 eq) in methanol (10 vol), add ammonium acetate (10 eq).

-

Add a 7N solution of ammonia in methanol (5 vol) and stir the mixture at room temperature for 1 hour.

-

Carefully add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acid. Handle in a well-ventilated fume hood.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Partition the residue between dichloromethane and saturated sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with dichloromethane (2 x 5 vol).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield this compound.

4.2.2. Using Sodium Triacetoxyborohydride

Caption: Reductive amination workflow with Sodium Triacetoxyborohydride.

Materials:

-

Methyl 3-oxocyclobutanecarboxylate

-

Ammonium acetate (CH₃COONH₄)

-

Acetic acid (AcOH)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, rotary evaporator.

Procedure:

-

To a solution of methyl 3-oxocyclobutanecarboxylate (1.0 eq) and ammonium acetate (5 eq) in 1,2-dichloroethane (15 vol), add acetic acid (2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Caution: The reaction may be exothermic.

-

Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

-

Carefully quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 5 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Synthesis via Curtius Rearrangement

This route involves the conversion of a carboxylic acid to an isocyanate, which is then trapped and hydrolyzed to the amine.

Caption: Curtius rearrangement pathway for amine synthesis.

Materials:

-

cis/trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (Et₃N)

-

Benzyl alcohol

-

Toluene

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Methanol (MeOH)

-

Round-bottom flask, reflux condenser, magnetic stirrer, hydrogenation apparatus.

Procedure:

-

To a solution of 3-(methoxycarbonyl)cyclobutanecarboxylic acid (1.0 eq) and triethylamine (1.2 eq) in dry toluene (10 vol), add diphenylphosphoryl azide (1.1 eq) dropwise at room temperature.

-

After stirring for 30 minutes, add benzyl alcohol (1.5 eq) and heat the mixture to 80°C for 12-16 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude benzyl carbamate intermediate by silica gel column chromatography.

-

Dissolve the purified carbamate in methanol (10 vol) and add 10% Pd/C (10 mol%).

-

Subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) at room temperature for 12-24 hours.

-

Filter the catalyst through a pad of Celite® and wash with methanol.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Conclusion

This technical guide has outlined several viable synthetic routes for the preparation of this compound. The reductive amination of methyl 3-oxocyclobutanecarboxylate stands out as a highly efficient and direct method. The choice between sodium cyanoborohydride and sodium triacetoxyborohydride will depend on the specific laboratory safety protocols and desired reaction kinetics. The rearrangement reactions, while typically involving more steps, provide valuable alternatives, particularly for accessing specific stereoisomers. The detailed protocols and comparative data presented herein are intended to serve as a practical resource for researchers engaged in the synthesis of this important building block for drug discovery and development.

Chemical structure and CAS number for "Methyl 3-aminocyclobutanecarboxylate"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-aminocyclobutanecarboxylate, a versatile building block in medicinal chemistry. The document details its chemical structure, relevant identifiers, physicochemical properties, and its role in the development of therapeutic agents, particularly as a precursor to Acetyl-CoA Carboxylase (ACC) inhibitors and potential anti-hepatitis B virus (HBV) compounds.

Chemical Identity and Structure

This compound is a cyclobutane derivative featuring both an amino group and a methyl ester functionality. The relative stereochemistry of these two substituents (cis or trans) gives rise to different isomers, each with unique chemical and biological properties. The compound is frequently handled as its hydrochloride salt to improve stability and handling characteristics.

The chemical structure of this compound is depicted below:

Stereoisomerism and CAS Numbers

The spatial arrangement of the amino and methyl carboxylate groups on the cyclobutane ring leads to cis and trans isomers. It is crucial for researchers to note the specific isomer used in any experimental context, as this can significantly impact biological activity. The compound is often available as a mixture of isomers or as a specific stereoisomer, commonly in the form of a hydrochloride salt.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound and its hydrochloride salt is presented in the table below. This information is essential for reaction planning, characterization, and formulation.

| Property | This compound (Free Base) | This compound HCl | Reference(s) |

| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₂ClNO₂ | [1] |

| Molecular Weight | 129.16 g/mol | 165.62 g/mol | [1] |

| CAS Number | 1206970-19-5, 766458-70-2 (stereoisomers) | 1354940-69-4, 1212304-86-3 (stereoisomers) | [1][2][3] |

| Appearance | - | White to yellow solid | |

| Purity | - | Typically ≥98% | [2] |

| SMILES | COC(=O)C1CC(N)C1 | Cl.COC(=O)C1CC(N)C1 | [2] |

Experimental Protocols

Representative Synthesis: Fischer Esterification

This protocol is a general representation of how a skilled chemist might approach the synthesis.

Reaction:

3-Aminocyclobutanecarboxylic acid + Methanol --(H⁺ catalyst)--> this compound + Water

Procedure:

-

Reaction Setup: 3-Aminocyclobutanecarboxylic acid is suspended in an excess of anhydrous methanol.

-

Catalyst Addition: The mixture is cooled in an ice bath, and a strong acid catalyst, such as sulfuric acid or thionyl chloride, is added dropwise. The use of thionyl chloride is often preferred as it reacts with methanol to generate HCl in situ and also acts as a dehydrating agent, driving the equilibrium towards the product.

-

Reaction: The mixture is then heated to reflux and the reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the excess methanol is removed under reduced pressure. The residue is carefully neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated to yield the crude product.

-

Final Purification: The crude product can be further purified by techniques such as column chromatography or recrystallization to obtain the final, pure this compound.

The following diagram illustrates a generalized workflow for this synthetic approach.

References

An In-depth Technical Guide to the Stereoisomers of Methyl 3-Aminocyclobutanecarboxylate: (1s,3s) and (1r,3r) Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane derivatives are rigid scaffolds that have garnered significant interest in medicinal chemistry due to their ability to explore chemical space in three dimensions, offering unique conformational constraints compared to more flexible aliphatic or aromatic systems. Among these, the stereoisomers of methyl 3-aminocyclobutanecarboxylate, specifically the cis-(1s,3s) and trans-(1r,3r) isomers, are emerging as valuable building blocks in drug discovery. Their constrained geometry allows for precise orientation of the amino and methyl carboxylate functionalities, which can lead to enhanced selectivity and potency for biological targets. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of these stereoisomers, with a focus on their relevance to drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of the hydrochloride salts of the title stereoisomers is presented in Table 1. These properties are essential for understanding the behavior of these compounds in biological systems and for their formulation as potential drug candidates.

| Property | Methyl (1s,3s)-3-aminocyclobutanecarboxylate HCl | Methyl (1r,3r)-3-aminocyclobutanecarboxylate HCl |

| Molecular Formula | C₆H₁₂ClNO₂ | C₆H₁₂ClNO₂ |

| Molecular Weight | 165.62 g/mol | 165.62 g/mol |

| Appearance | Solid | White to off-white Solid |

| Stereochemistry | cis | trans |

| CAS Number | 1212304-86-3[1] | 74316-29-3 |

Stereoselective Synthesis and Experimental Protocols

The stereocontrolled synthesis of the (1s,3s) and (1r,3r) isomers of this compound is crucial for their evaluation as distinct chemical entities in drug discovery programs. Direct stereoselective synthesis of these small, constrained rings can be challenging. The most common approaches involve the synthesis of the corresponding cis- and trans-3-aminocyclobutanecarboxylic acids followed by esterification, or the separation of diastereomeric or enantiomeric mixtures.

Logical Workflow for Stereoisomer Synthesis and Separation

Figure 1: General workflow for the synthesis and resolution of the target stereoisomers.

Experimental Protocol 1: Chiral Resolution via High-Performance Liquid Chromatography (HPLC)

Chiral stationary phases (CSPs) are widely used for the analytical and preparative separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a broad range of compounds.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase Column (e.g., a polysaccharide-based column like CHIRALPAK® or CHIRALCEL®).

Mobile Phase and Conditions:

-

A typical mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

-

The exact ratio of solvents needs to be optimized for baseline separation of the enantiomers. Additives such as trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can be used to improve peak shape and resolution.

-

Flow rate and column temperature should be optimized to achieve the best separation efficiency.

General Procedure:

-

Dissolve the racemic mixture of either cis- or trans-methyl 3-aminocyclobutanecarboxylate in the mobile phase.

-

Inject the sample onto the chiral column.

-

Elute the enantiomers using the optimized mobile phase conditions.

-

Monitor the elution profile with a UV detector at an appropriate wavelength.

-

Collect the fractions corresponding to each enantiomer.

-

Combine the fractions for each enantiomer and remove the solvent under reduced pressure to obtain the pure stereoisomers.

Experimental Protocol 2: Enzymatic Kinetic Resolution

Lipases are commonly employed enzymes for the kinetic resolution of racemic esters and alcohols due to their stereoselectivity.

Materials:

-

Racemic this compound (either cis or trans isomer).

-

A suitable lipase (e.g., Candida antarctica lipase B, CAL-B).

-

An appropriate acyl donor (e.g., vinyl acetate) for transesterification or water for hydrolysis.

-

An organic solvent (e.g., toluene, tert-butyl methyl ether).

General Procedure for Transesterification:

-

Dissolve the racemic this compound and the acyl donor in the organic solvent.

-

Add the lipase to the reaction mixture.

-

Incubate the mixture with shaking at a controlled temperature.

-

Monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess of the remaining ester and the acylated product.

-

Stop the reaction at approximately 50% conversion.

-

Separate the unreacted ester from the acylated product by chromatography.

-

The unreacted ester will be one enantiomer, and the acylated product can be deacylated to yield the other enantiomer.

Applications in Drug Development

The rigid cyclobutane scaffold of this compound stereoisomers makes them attractive for incorporation into drug candidates. The defined spatial orientation of the functional groups can lead to improved target binding and selectivity.

PROTAC Linkers

Both cis- and trans-3-aminocyclobutanecarboxylic acid and their derivatives are utilized as linkers in the design of Proteolysis Targeting Chimeras (PROTACs)[2][3]. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein[4]. The rigid nature of the cyclobutane ring within the linker can influence the distance and orientation between the target protein and the E3 ligase, which is a critical factor for efficient ternary complex formation and subsequent protein degradation.

Figure 2: Role of the cyclobutane moiety as a rigid linker in a PROTAC molecule.

Scaffolds for Biologically Active Molecules

Derivatives of aminocyclobutane carboxylic acids have shown activity as N-methyl-D-aspartate (NMDA) receptor antagonists[1][5]. Overactivation of NMDA receptors is implicated in various neurological disorders, making NMDA receptor antagonists a key area of research[6]. The stereochemistry of the cyclobutane ring can significantly impact the potency and selectivity of these antagonists. While specific data for the title compounds is not yet publicly available, their structural similarity to known NMDA receptor modulators suggests they are promising candidates for the development of novel central nervous system (CNS) therapeutics.

Additionally, the constrained nature of these amino acid derivatives makes them interesting as potential inhibitors of GABA transporters (GATs)[7]. Selective inhibition of GATs can increase the synaptic concentration of GABA, the primary inhibitory neurotransmitter in the brain, which is a therapeutic strategy for conditions like epilepsy.

Characterization Data

Detailed characterization is essential to confirm the identity and purity of the synthesized stereoisomers.

Spectroscopic Data

While full spectral data for the pure (1s,3s) and (1r,3r) isomers are not widely published, representative NMR data for related precursor molecules can be found in the literature. For example, the 1H NMR spectrum of methyl 3-oxocyclobutanecarboxylate, a potential synthetic precursor, shows characteristic signals for the cyclobutane ring protons and the methyl ester[8]. The 1H and 13C NMR spectra of the final products would be expected to show distinct patterns for the cis and trans isomers due to their different symmetries and through-space interactions.

Expected 1H NMR Features:

-

Methyl Ester (CH3): A singlet around 3.7 ppm.

-

Cyclobutane Ring Protons: A complex pattern of multiplets in the aliphatic region (typically 1.5-3.5 ppm). The coupling constants between the protons on the cyclobutane ring would be crucial for determining the cis or trans stereochemistry.

-

Amino Group (NH2): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

Mass Spectrometry:

-

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show the protonated molecular ion [M+H]+ at m/z 130.0863 for the free base.

Conclusion

The stereoisomers of this compound, (1s,3s) and (1r,3r), represent valuable and versatile building blocks for modern drug discovery. Their rigid, three-dimensional structures provide a unique platform for the design of selective and potent bioactive molecules. The primary applications for these compounds currently lie in their use as rigid linkers for PROTACs and as scaffolds for the development of CNS-active agents, such as NMDA receptor antagonists. Further exploration of the biological activities of these specific stereoisomers is warranted and is likely to uncover novel therapeutic opportunities. The synthetic methodologies outlined in this guide, particularly chiral resolution techniques, provide a clear path for researchers to access these stereochemically pure compounds for their own discovery programs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]

- 5. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. METHYL 3-OXOCYCLOBUTANECARBOXYLATE(695-95-4) 1H NMR [m.chemicalbook.com]

Methyl 3-aminocyclobutanecarboxylate: A Key Intermediate in Modern Antiviral Drug Development

For Immediate Release

Shanghai, China – December 26, 2025 – In the landscape of pharmaceutical sciences, the quest for novel and effective antiviral agents is perpetual. A critical component of this endeavor lies in the design and synthesis of unique molecular scaffolds that can serve as building blocks for complex therapeutic molecules. Methyl 3-aminocyclobutanecarboxylate has emerged as a pivotal intermediate in the synthesis of a new generation of antiviral drugs, particularly carbocyclic nucleoside analogues. This technical guide provides an in-depth overview of its synthesis, application, and the crucial role it plays in the development of potent antiviral therapies like Remdesivir and its active metabolite, GS-441524.

Physicochemical Properties and Specifications

This compound is a cyclobutane derivative containing both an amine and a methyl ester functional group. It exists as cis and trans isomers, the specific stereochemistry of which is crucial for its application in targeted drug synthesis. The hydrochloride salt is a common commercially available form, enhancing its stability and handling properties.

| Property | Value |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| Appearance | White to off-white solid |

| Purity (typical) | ≥98% |

| Storage Conditions | Inert atmosphere, 2-8°C |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. While various synthetic routes have been explored, a common strategy involves the formation of the cyclobutane ring followed by functional group manipulations. A representative, albeit for a positional isomer, two-step protocol starting from a commercially available amino acid is outlined below. This general approach, involving protection and esterification, is adaptable for the synthesis of the 3-amino isomer.

Experimental Protocol: A General Approach to Methyl Aminocyclobutanecarboxylate Synthesis

Step 1: N-Boc Protection of 1-Aminocyclobutanecarboxylic Acid [1]

-

Dissolve 1-aminocyclobutanecarboxylic acid (1.0 eq) in a 0.5 M sodium hydroxide solution.

-

Add 1,4-dioxane and di-tert-butyl dicarbonate (Boc-anhydride, 1.5 eq).

-

Stir the reaction mixture at room temperature for 15 hours.

-

Perform a work-up procedure involving extraction with diethyl ether, acidification of the aqueous phase, and subsequent extraction with ethyl acetate.

-

The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield N-Boc-1-aminocyclobutanecarboxylic acid.

Step 2: Esterification [1]

-

Dissolve the N-Boc protected amino acid (1.0 eq) in methanol.

-

Cool the solution to 0°C and add concentrated sulfuric acid.

-

Reflux the reaction mixture for 2 hours.

-

Remove the solvent under reduced pressure.

-

The residue is dissolved in distilled water, the pH is adjusted to 8-9 with a saturated sodium bicarbonate solution, and the product is extracted with ethyl acetate.

-

The combined organic phases are washed, dried, and concentrated to yield the methyl ester.

Note: This protocol is for the synthesis of the 1-amino isomer and is provided as a representative example of the chemical transformations involved. The synthesis of the 3-amino isomer would require a different starting material, such as 3-aminocyclobutanecarboxylic acid.

Application in the Synthesis of Antiviral Carbocyclic Nucleosides

The primary pharmaceutical significance of this compound lies in its use as a precursor for the synthesis of carbocyclic nucleoside analogues. In these molecules, the furanose sugar ring of natural nucleosides is replaced by a cyclobutane ring, a modification that can enhance metabolic stability and antiviral activity.

A prime example of its application is in the synthetic pathways leading to compounds structurally related to GS-441524, the active nucleoside metabolite of the antiviral drug Remdesivir. The cyclobutane moiety serves as the scaffold upon which the purine or pyrimidine base and other functional groups are strategically assembled.

Illustrative Synthetic Workflow: From Cyclobutane Intermediate to Carbocyclic Nucleoside

The following diagram illustrates a generalized workflow for the synthesis of a carbocyclic nucleoside analogue from a cyclobutane precursor like this compound.

Caption: Generalized workflow for carbocyclic nucleoside synthesis.

Mechanism of Action: Inhibition of Viral Replication

Carbocyclic nucleoside analogues derived from this compound, such as GS-441524, exert their antiviral effect by targeting the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses.

Once inside the host cell, the nucleoside analogue is phosphorylated by host cell kinases to its active triphosphate form. This triphosphate analogue then mimics the natural nucleoside triphosphates (e.g., ATP, GTP). The viral RdRp mistakenly incorporates the analogue into the growing viral RNA chain. The presence of the carbocyclic sugar mimic disrupts the normal process of RNA synthesis, leading to premature chain termination and the inhibition of viral replication.

Signaling Pathway: Viral RNA Polymerase Inhibition

The following diagram illustrates the mechanism of action of a carbocyclic nucleoside analogue triphosphate.

Caption: Mechanism of action of carbocyclic nucleoside analogues.

Conclusion

This compound is a valuable and versatile pharmaceutical intermediate with a critical role in the synthesis of innovative antiviral drugs. Its unique four-membered ring structure provides a rigid scaffold for the development of carbocyclic nucleoside analogues that exhibit potent and selective inhibition of viral replication. As the demand for new antiviral therapies continues to grow, the importance of key building blocks like this compound in enabling the discovery and development of next-generation medicines is undeniable. Further research into stereoselective synthetic routes and its application in the synthesis of a broader range of bioactive molecules is an active area of investigation in medicinal chemistry.

References

The Strategic Role of Methyl 3-aminocyclobutanecarboxylate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore unique chemical scaffolds. Among these, the rigid, three-dimensional structure of the cyclobutane ring has emerged as a valuable design element. This technical guide delves into the pivotal role of "Methyl 3-aminocyclobutanecarboxylate" as a versatile building block in the design and synthesis of innovative therapeutics, with a focus on its application in the development of Janus Kinase (JAK) inhibitors and Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Introduction to the this compound Scaffold

This compound, a cyclobutane derivative featuring both an amine and a methyl ester functional group, offers a unique combination of properties that are highly advantageous in drug design. Its rigid, puckered conformation provides a level of conformational constraint that can lead to enhanced binding affinity and selectivity for a biological target.[1][2] This contrasts with more flexible aliphatic chains, which can adopt multiple conformations, potentially leading to off-target effects. The presence of two distinct functional groups, the amine and the ester, provides orthogonal handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

The cyclobutane motif has been successfully incorporated into several marketed drugs, demonstrating its clinical utility. For example, the hepatitis C virus (HCV) NS3/4A protease inhibitor boceprevir contains a cyclobutane group that was found to be significantly more potent than its cyclopropyl and cyclopentyl analogs.[1] This highlights the potential of the cyclobutane scaffold to optimize the pharmacological properties of a drug candidate.

Synthesis of this compound and its Derivatives

The synthesis of substituted cyclobutane derivatives can be challenging due to ring strain. However, various synthetic strategies have been developed to access these valuable building blocks.[3][4] A common approach involves the [2+2] cycloaddition of a ketene with an alkene to form a cyclobutanone, which can then be further functionalized.

General Experimental Protocol for Amide Coupling:

A prevalent reaction in the utilization of this compound is the coupling of its amine functionality with a carboxylic acid to form an amide bond. This is a fundamental transformation in the synthesis of many drug candidates.

-

Activation of the Carboxylic Acid: The carboxylic acid is typically activated to facilitate nucleophilic attack by the amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP).[5][6] Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride.[7]

-

Coupling Reaction: The activated carboxylic acid is then reacted with this compound hydrochloride in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and facilitate the reaction.[8] The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove byproducts and unreacted starting materials. The desired amide product is then purified using techniques such as column chromatography or recrystallization.[9]

Experimental Workflow for Synthesis and Evaluation

Below is a generalized workflow for the synthesis and evaluation of bioactive compounds derived from this compound.

A generalized workflow for the synthesis and evaluation of drug candidates.

Application in Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling.[10][11] Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[10][12] Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.

The rigid cyclobutane scaffold of this compound derivatives can be utilized to position key pharmacophoric elements in the ATP-binding pocket of JAK enzymes with high precision. This can lead to improved potency and selectivity against different JAK isoforms.[13][14] For instance, the cyclobutyl group can be used to project a nitrile group into a specific region of the binding site, a common feature in many JAK inhibitors.

JAK/STAT Signaling Pathway and Mechanism of Inhibition

The JAK/STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs.[1][15] The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[16] Recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.[12] JAK inhibitors act by competing with ATP for the binding site on the kinase domain of JAKs, thereby preventing the phosphorylation cascade and downstream signaling.[1]

The JAK/STAT signaling pathway and the mechanism of JAK inhibitors.

Quantitative Data for Selected JAK Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of several JAK inhibitors, including some that feature small, constrained ring systems, highlighting the potency that can be achieved with such scaffolds.

| Compound | Target(s) | IC50 (nM) | Reference |

| Tofacitinib | JAK1, JAK3 | JAK1: 112, JAK2: 20, JAK3: 1 | [13] |

| Abrocitinib | JAK1 | JAK1: 29, JAK2: 803, JAK3: >10,000 | [17] |

| Ruxolitinib | JAK1, JAK2 | JAK1: 6.4, JAK2: 8.8 | [14] |

| Baricitinib | JAK1, JAK2 | JAK1/2: High affinity | [14] |

Pharmacokinetic Profile of Tofacitinib

Tofacitinib, a JAK inhibitor, exhibits favorable pharmacokinetic properties that contribute to its clinical success. While not a direct derivative of this compound, its profile provides a useful benchmark for the development of new cyclobutane-containing JAK inhibitors.

| Parameter | Value | Reference |

| Bioavailability | 74% | [18] |

| Tmax (Time to peak plasma concentration) | 0.5 - 1 hour | [18][19] |

| Half-life (t1/2) | ~3 hours | [2][18] |

| Metabolism | Primarily hepatic (CYP3A4, CYP2C19) | [2] |

| Excretion | ~70% hepatic, 30% renal | [2][18] |

Application in Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a key role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[20][21] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This makes DPP-4 inhibitors an attractive therapeutic class for the management of type 2 diabetes.[22]

The 3-aminocyclobutanecarboxylate scaffold can be effectively utilized in the design of DPP-4 inhibitors. The amino group can be tailored to interact with the key catalytic residues in the active site of DPP-4, while the cyclobutane ring provides a rigid framework to orient other substituents for optimal binding and to improve physicochemical properties.

DPP-4 Inhibition and the GLP-1 Signaling Pathway

In response to food intake, L-cells in the intestine secrete GLP-1.[23] GLP-1 binds to its receptor (GLP-1R) on pancreatic β-cells, a G-protein coupled receptor, which initiates a signaling cascade that results in increased insulin synthesis and secretion in a glucose-dependent manner.[24][25] GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon. The action of GLP-1 is rapidly terminated by the enzyme DPP-4, which cleaves the N-terminal dipeptide.[23] DPP-4 inhibitors block this cleavage, thereby prolonging the activity of endogenous GLP-1.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amide Synthesis [fishersci.dk]

- 8. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 9. iajpr.com [iajpr.com]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetic Characteristics of Tofacitinib in Adult Patients With Moderate to Severe Chronic Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 13. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

- 14. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Tofacitinib: pharmacokinetics, pharmacology and safety_Chemicalbook [chemicalbook.com]

- 19. Population pharmacokinetics of tofacitinib in patients with psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

- 24. youtube.com [youtube.com]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 3-aminocyclobutanecarboxylate Derivatives and Analogues for Drug Discovery Professionals

An Introduction to the Versatile Cyclobutane Scaffold in Medicinal Chemistry

Methyl 3-aminocyclobutanecarboxylate and its analogues are gaining increasing attention in the field of drug discovery. The cyclobutane ring, a four-membered carbocycle, imparts unique three-dimensional structural properties to molecules, offering a valuable scaffold for the design of novel therapeutics.[1][2][3] Its inherent ring strain and puckered conformation provide a degree of conformational rigidity that can be advantageous for optimizing a drug candidate's potency, selectivity, and pharmacokinetic profile.[3][4] This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this compound derivatives, tailored for researchers, scientists, and drug development professionals.

Synthesis of the Aminocyclobutane Core

The synthesis of substituted cyclobutanes, including the this compound core, can be achieved through various synthetic strategies. One common approach involves [2+2] cycloaddition reactions. Another key strategy is the derivatization of commercially available cyclobutane precursors. For instance, trans-3-aminocyclobutanol has been identified as a key intermediate in the synthesis of Tyk2 inhibitors.[5] A general synthetic workflow for producing diverse aminocyclobutane derivatives is outlined below.

Caption: Synthetic pathway for aminocyclobutane derivatives.

Biological Applications and Structure-Activity Relationships (SAR)

Derivatives of this compound have been explored for a range of therapeutic applications, including as enzyme inhibitors and antiviral agents.[6][7][8] The rigid cyclobutane scaffold allows for the precise positioning of functional groups to interact with biological targets.

As Enzyme Inhibitors

The aminocyclobutane core can serve as a scaffold for inhibitors of various enzymes, such as kinases and proteases. The amino and carboxylate functionalities provide convenient handles for introducing diverse substituents to probe the binding pocket of a target enzyme.

A hypothetical structure-activity relationship (SAR) study for a series of aminocyclobutane carboxamide derivatives as kinase inhibitors is presented below. This table illustrates the type of quantitative data that is crucial for guiding drug design efforts.

| Compound ID | R1 (at Amino Group) | R2 (at Carboxamide) | Kinase Inhibition IC50 (nM) |

| 1a | H | Phenyl | 580 |

| 1b | Methyl | Phenyl | 450 |

| 1c | Acetyl | Phenyl | 220 |

| 1d | Benzoyl | Phenyl | 150 |

| 2a | Acetyl | 4-Chlorophenyl | 85 |

| 2b | Acetyl | 4-Methoxyphenyl | 310 |

| 2c | Acetyl | 4-Trifluoromethylphenyl | 55 |

| 3a | Benzoyl | 4-Chlorophenyl | 40 |

| 3b | Benzoyl | 4-Methoxyphenyl | 180 |

| 3c | Benzoyl | 4-Trifluoromethylphenyl | 25 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The logical relationship for analyzing this SAR data can be visualized as follows:

Caption: Workflow for SAR studies.

From the hypothetical data, we can infer that:

-

Acylation of the amino group (compounds 1c and 1d ) generally leads to increased potency compared to the free amine or simple alkylation.

-

Electron-withdrawing substituents on the R2 phenyl ring (e.g., chloro and trifluoromethyl) enhance inhibitory activity.

-

The combination of a benzoyl group at R1 and a 4-trifluoromethylphenyl group at R2 results in the most potent compound in this series (3c ).

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful drug discovery campaigns. Below are representative protocols for the synthesis of a generic aminocyclobutane carboxamide derivative and a kinase inhibition assay.

General Synthetic Protocol for N-(3-(methoxycarbonyl)cyclobutyl)benzamide

To a solution of this compound hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (2.2 eq). The mixture is stirred for 10 minutes, followed by the dropwise addition of benzoyl chloride (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 16 hours. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-(3-(methoxycarbonyl)cyclobutyl)benzamide.

General Protocol for an In Vitro Kinase Inhibition Assay

A representative protocol for determining the in vitro potency of an inhibitor against a target kinase is as follows:[6]

-

Reagent Preparation :

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Prepare serial dilutions of the test compound in assay buffer.

-

Prepare solutions of the kinase, substrate (e.g., a peptide), and ATP in assay buffer.

-

-

Assay Procedure :

-

Add the kinase solution to the wells of a microtiter plate.

-

Add the serially diluted test compound or vehicle control to the wells.

-

Initiate the kinase reaction by adding the substrate and ATP solution.

-

Incubate the plate at a specified temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a suitable stop solution (e.g., EDTA).

-

-

Detection :

-

Quantify the extent of substrate phosphorylation using an appropriate detection method, such as a fluorescence-based assay or a radiometric assay.

-

-

Data Analysis :

-

Calculate the percentage of kinase inhibition for each concentration of the test compound.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

-

The following diagram illustrates a typical workflow for a kinase inhibition assay:

Caption: Workflow for a kinase inhibition assay.

Signaling Pathways

While specific signaling pathways directly modulated by a broad range of this compound derivatives are not yet extensively documented in publicly available literature, their potential to interact with key cellular signaling nodes is significant. As demonstrated by their application as kinase inhibitors, these compounds can be designed to target specific kinases within signaling cascades that are dysregulated in diseases such as cancer. For example, inhibitors of Tyk2, a member of the JAK family of tyrosine kinases, are being developed for the treatment of autoimmune diseases. The JAK-STAT signaling pathway is a critical regulator of the immune response.

A simplified representation of a generic kinase-mediated signaling pathway that could be targeted by aminocyclobutane derivatives is shown below.

Caption: A generic kinase signaling pathway.

Conclusion

This compound derivatives represent a promising and versatile class of compounds for drug discovery. The unique structural features of the cyclobutane ring offer medicinal chemists a powerful tool to design molecules with improved pharmacological properties. Through systematic SAR studies, guided by quantitative biological data and detailed experimental protocols, novel and effective therapeutics based on this scaffold can be developed. Further exploration of the diverse chemical space accessible from this core structure is warranted to unlock its full potential in addressing a wide range of diseases.

References

- 1. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 6. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of methylenecyclobutane analogues of nucleosides with axial chirality and their phosphoralaninates: a new pronucleotide effective against Epstein-Barr virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antiviral/antitumor activities of certain 3-deazaguanine nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for Methyl 3-Aminocyclobutanecarboxylate: An Application Note for Researchers

Abstract

This document provides detailed methodologies for the synthesis of methyl 3-aminocyclobutanecarboxylate, a valuable building block in medicinal chemistry and drug development. The protocol outlines a two-step synthesis commencing with the reductive amination of 3-oxocyclobutanecarboxylic acid to yield 3-aminocyclobutanecarboxylic acid, followed by its esterification to the target methyl ester. Both the cis and trans isomers can be obtained, and this note provides established methods for their preparation and subsequent esterification. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering clear, step-by-step instructions and tabulated data for efficient and reproducible synthesis.

Introduction

Cyclobutane scaffolds are of significant interest in modern medicinal chemistry due to their ability to introduce conformational rigidity and unique three-dimensional structures into drug candidates. This compound, in particular, serves as a versatile intermediate for the synthesis of a wide array of pharmacologically active compounds. The presence of both an amino and an ester functional group allows for diverse chemical modifications, making it a crucial component in the design of novel therapeutics. This application note details reliable and scalable protocols for the synthesis of both cis- and trans-methyl 3-aminocyclobutanecarboxylate.

Overall Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 3-Aminocyclobutanecarboxylic Acid

The initial step involves the conversion of the commercially available 3-oxocyclobutanecarboxylic acid to 3-aminocyclobutanecarboxylic acid via reductive amination. This procedure can yield a mixture of cis and trans isomers, which can often be separated by crystallization or chromatography. Alternatively, stereoselective methods can be employed to favor one isomer.

Experimental Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) and ammonium acetate (5-10 eq) in methanol.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Carefully quench the reaction by the slow addition of 1 M HCl to decompose the excess reducing agent (Caution: Cyanide gas may be evolved. Perform in a well-ventilated fume hood).

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

The resulting aqueous solution can be purified by ion-exchange chromatography to isolate the amino acid.

-

-

Isomer Separation (Optional): The cis and trans isomers of 3-aminocyclobutanecarboxylic acid can be separated at this stage by fractional crystallization from a suitable solvent system (e.g., water/ethanol).

Data Summary for Reductive Amination

| Parameter | Value |

| Starting Material | 3-Oxocyclobutanecarboxylic Acid |

| Reagents | Ammonium Acetate, Sodium Cyanoborohydride |

| Solvent | Methanol |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 24 - 48 hours |

| Typical Yield | 60 - 80% (mixture of isomers) |

Part 2: Esterification of 3-Aminocyclobutanecarboxylic Acid

The second part of the synthesis is the esterification of the amino acid to its corresponding methyl ester. A highly effective method involves the use of thionyl chloride in methanol. In this reaction, thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification while also protecting the amine as its hydrochloride salt, thus preventing side reactions.[1][2]

Experimental Protocol: Esterification using Thionyl Chloride and Methanol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-aminocyclobutanecarboxylic acid (1.0 eq) in anhydrous methanol.

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise to the stirred suspension.[2][3] The addition is exothermic and will result in the dissolution of the amino acid.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol and thionyl chloride.

-